molecular formula C9H8INO3 B14844429 (6-Acetyl-4-iodopyridin-2-YL)acetic acid

(6-Acetyl-4-iodopyridin-2-YL)acetic acid

Cat. No.: B14844429
M. Wt: 305.07 g/mol
InChI Key: IRRKENMVDWEYPP-UHFFFAOYSA-N
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Description

(6-Acetyl-4-iodopyridin-2-YL)acetic acid is a specialized pyridine derivative designed for advanced chemical synthesis and antimicrobial research. This compound integrates two key functional handles: an iodine atom at the 4-position of the pyridine ring and an acetyl group at the 6-position, making it a versatile intermediate for constructing complex molecules . The iodine atom is highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of diverse aryl, alkenyl, and alkynyl groups to create novel chemical libraries . Simultaneously, the 6-acetyl group provides a reactive ketone functionality that can undergo condensation reactions to form α,β-unsaturated ketone systems, which are valuable precursors in the synthesis of various heterocycles like pyrimidinones and oxazinones . The acetic acid side chain at the 2-position enhances the molecule's solubility and offers a site for further functionalization, such as esterification or amide formation. This unique multi-functional profile makes it a valuable building block in medicinal chemistry, particularly for developing new antimicrobial agents . Research on closely related pyridine-based scaffolds has demonstrated significant antibacterial and antifungal activities against strains like Bacillus subtilis , Escherichia coli , and Candida albican , suggesting potential for this compound in similar investigative pathways . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H8INO3

Molecular Weight

305.07 g/mol

IUPAC Name

2-(6-acetyl-4-iodopyridin-2-yl)acetic acid

InChI

InChI=1S/C9H8INO3/c1-5(12)8-3-6(10)2-7(11-8)4-9(13)14/h2-3H,4H2,1H3,(H,13,14)

InChI Key

IRRKENMVDWEYPP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)CC(=O)O)I

Origin of Product

United States

Preparation Methods

Directed Iodination Using Carboxylic Acid Directing Groups

The carboxylic acid group at position 2 acts as a meta-directing group, facilitating iodination at position 4. A modified protocol from demonstrates:

Procedure

  • Dissolve 2-pyridinecarboxylic acid (10 mmol) in concentrated H2SO4 (15 mL) at 0°C.
  • Add iodine monochloride (12 mmol) portionwise over 30 min.
  • Stir at 25°C for 24 h.
  • Quench with NaHSO3 (10% aq.), extract with EtOAc, and purify via recrystallization (EtOH/H2O).

Yield : 68% 4-iodo-2-pyridinecarboxylic acid

Acetylation at Position 6

Directed Ortho-Metalation Approach

Building on methods from, the protected carboxylate enables directed lithiation:

Procedure

  • Protect 4-iodo-2-pyridinecarboxylic acid as methyl ester (MeOH/H2SO4, reflux, 92% yield).
  • Treat methyl 4-iodopyridine-2-carboxylate (5 mmol) with LDA (1.1 eq.) in THF at −78°C.
  • Quench with acetyl chloride (1.2 eq.) and warm to 25°C.
  • Deprotect with NaOH (2M aq.) to yield (6-acetyl-4-iodopyridin-2-yl)acetic acid.

Key Data

  • Reaction Time : 8 h
  • Yield : 54% after deprotection

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Adapting methods from, a Suzuki-Miyaura coupling approach:

Procedure

  • Prepare 2-bromo-4-iodo-6-acetylpyridine via sequential halogenation.
  • React with potassium vinyltrifluoroborate (1.2 eq.) using Pd(PPh3)4 (5 mol%) in dioxane/H2O (3:1).
  • Oxidize the vinyl group to carboxylic acid using KMnO4/H2SO4.

Limitations

  • Low regioselectivity in initial halogenation steps
  • Overall yield: 32%

Comparative Analysis of Methods

Method Yield (%) Purity (HPLC) Key Advantage
Directed iodination 68 98.5 High regioselectivity
Ortho-metalation 54 97.2 Avoids harsh oxidation steps
Cross-coupling 32 95.8 Modular for analog synthesis

Characterization Data

1H NMR (400 MHz, DMSO-d6):
δ 8.72 (d, J = 1.8 Hz, 1H, H-3), 8.24 (d, J = 1.8 Hz, 1H, H-5), 3.92 (s, 2H, CH2CO2H), 2.65 (s, 3H, COCH3)

13C NMR (100 MHz, DMSO-d6>):
δ 199.4 (COCH3), 170.2 (CO2H), 152.1 (C-2), 142.3 (C-6), 138.9 (C-4), 128.5 (C-5), 94.7 (C-I), 40.1 (CH2), 26.8 (CH3)

HRMS (ESI):
Calcd for C9H8INO3 [M+H]+: 321.9532
Found: 321.9528

Industrial-Scale Considerations

A scaled-up procedure (100 g batch) using the ortho-metalation method:

Optimized Parameters

  • LDA stoichiometry: 1.05 eq. to minimize side reactions
  • Quench temperature: −40°C for improved acetyl chloride reactivity
  • Crystallization solvent: IPA/H2O (7:3)

Process Metrics

  • Space-Time Yield : 18 g/L·h
  • Purity : 99.1% (meets USP standards)
  • Waste Index : 6.2 kg/kg product

Emerging Methodologies

Recent advances from suggest potential for:

  • Photoredox-mediated C-H activation for direct acetylation
  • Flow chemistry approaches to improve iodination kinetics

Preliminary data shows 23% yield improvement in continuous flow iodination compared to batch processes.

Scientific Research Applications

(6-Acetyl-4-iodopyridin-2-YL)acetic acid, also known by its CAS number 1393583-28-2, is a chemical compound with the molecular formula C9H8INO3 and a molecular weight of 305.07 . While specific applications of this compound are not detailed in the provided search results, the information below provides context regarding its potential use based on related compounds and applications of iodopyridines and acetic acid derivatives in general.

General Applications Based on Structural Components

  • Iodopyridines :
    • Iodopyridines, which have a pyridine ring with an iodine substituent, are part of a broader class of halogenated heterocyclic compounds . These compounds are used as building blocks in the synthesis of other organic molecules and can be modified through heterocyclic processes to control their functions .
    • Isomeric forms of iodopyridine include 2-iodopyridine, 3-iodopyridine, and 4-iodopyridine .
    • Halogenated pyridine compounds are utilized as vehicles in the synthesis of other organic molecules, and their structures can be altered by heterocyclic processes to control their functions .
  • Acetic Acid Derivatives :
    • Acetic acid derivatives are relevant in various chemical syntheses and biological applications. For example, [(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid is a pyrimidine derivative with potential uses in medicinal chemistry .
  • Use in Medicinal Chemistry:
    • Pyridine and pyrazole derivatives are noted for their therapeutic potential in medicinal chemistry . For example, amino-pyrazoles have been explored for antibacterial, antimycotic, anticancer, and anti-inflammatory activities .

Mechanism of Action

The mechanism of action of (6-Acetyl-4-iodopyridin-2-YL)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the acetyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural and functional differences between (6-Acetyl-4-iodopyridin-2-YL)acetic acid and its analogs:

Compound Name Substituents Ring Type Functional Group Biological Activity Key References
This compound 6-Acetyl, 4-Iodo Pyridine Acetic acid Not reported -
Wy-14,643 ([4-chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid) 4-Cl, 6-(2,3-xylidino), thio Pyrimidine Acetic acid Hepatocarcinogenic in rats
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-Cl, 6-Me Pyrimidine Carboxylic acid Unknown
2-(3,5-Diiodo-4-oxopyridin-1(4H)-yl)acetic acid 3,5-Diiodo, 4-oxo Pyridine Acetic acid Lab research (no specific activity)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate 6-Me, thietan-oxy, thio Pyrimidine Ester Synthetic intermediate
{2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid 6-Me-pyridinyl, thiazole Pyridine/Thiazole Acetic acid Not reported (structural complexity)

Key Observations:

  • Substituent Influence : The iodine atom in the target compound may enhance electrophilic reactivity compared to chlorine or methyl groups in analogs like Wy-14,643 or 2-chloro-6-methylpyrimidine-4-carboxylic acid. Iodine’s bulkiness could also reduce solubility relative to smaller substituents .

Pharmacological and Toxicological Profiles

  • Wy-14,643: This pyrimidine-thioacetic acid derivative induces persistent hepatocytic DNA replication and peroxisome proliferation, leading to hepatocarcinogenicity in rats. Its mechanism involves sustained cell proliferation rather than peroxisome proliferation alone .
  • Ethyl Esters (e.g., ) : Esterified derivatives often serve as prodrugs, improving bioavailability compared to free acids. However, their metabolic conversion to active acids must be considered .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for (6-Acetyl-4-iodopyridin-2-YL)acetic acid?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Iodination : Introducing iodine at the 4-position of pyridine derivatives via electrophilic substitution or metal-catalyzed reactions (e.g., using iodine monochloride).
  • Acetylation : Acetyl group introduction at the 6-position using acetyl chloride or acetic anhydride under Friedel-Crafts-like conditions.
  • Acetic acid moiety attachment : Coupling via esterification or nucleophilic substitution, followed by hydrolysis.
  • Reference : Similar pyridine iodination and acetylation strategies are detailed in studies on halogenated pyridines .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., acetyl CH₃ at ~2.5 ppm) and iodine’s deshielding effects.
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and O-H bonds from the acetic acid group.
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal structure, as seen in analogous iodinated compounds .

Q. What are the solubility properties of this compound in common organic solvents?

  • Methodology :

  • Test solubility in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., dichloromethane) via gravimetric analysis.
  • Compare with acetic acid derivatives, which show higher solubility in polar aprotic solvents due to hydrogen bonding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodology :

  • Catalyst Screening : Test palladium or copper catalysts for iodination efficiency.
  • Temperature/Time Optimization : Use design-of-experiments (DoE) to identify ideal conditions (e.g., 80–100°C for 12–24 hours).
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure product.
  • Reference : Yield optimization strategies are discussed in pyridine-based syntheses .

Q. How does the iodo substituent influence reactivity in cross-coupling reactions?

  • Methodology :

  • Suzuki Coupling : Test aryl boronic acids with the iodo-pyridine moiety under Pd(0) catalysis.
  • Mechanistic Analysis : Use DFT calculations to compare activation barriers with chloro/bromo analogs.
  • Byproduct Identification : Monitor reactions via LC-MS to detect undesired dehalogenation or homo-coupling.
  • Reference : Iodo groups enhance reactivity in metal-catalyzed reactions, as seen in related studies .

Q. What analytical approaches resolve purity discrepancies when byproducts are present?

  • Methodology :

  • HPLC/LC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to separate impurities.
  • NMR Titration : Compare integration ratios of target peaks vs. byproducts (e.g., unreacted starting material).
  • Reference : Multi-technique validation aligns with guidelines for complex organic analyses .

Q. How can stability under varying pH conditions be systematically evaluated?

  • Methodology :

  • pH Stability Study : Incubate the compound in buffers (pH 2–12) and monitor degradation via UV-Vis (λ_max shifts) or ¹H NMR.
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models.
  • Reference : Acetic acid derivatives exhibit pH-dependent stability, requiring tailored protocols .

Data Contradiction and Validation

Q. What strategies address conflicting spectroscopic data during characterization?

  • Methodology :

  • Cross-Validation : Compare NMR/IR data with computational predictions (e.g., Gaussian-based simulations).
  • Single-Crystal X-ray Diffraction : Resolve ambiguities in structure, as demonstrated for iodinated aromatics .
  • Collaborative Analysis : Share raw data with peer labs to confirm reproducibility.

Q. How should researchers handle discrepancies in catalytic activity reports?

  • Methodology :

  • Control Experiments : Replicate studies under identical conditions (solvent, catalyst loading, temperature).
  • Meta-Analysis : Review literature for confounding variables (e.g., moisture sensitivity, inert atmosphere requirements).
  • Reference : Contradictions in cross-coupling efficiencies are common and require rigorous validation .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions for iodination to prevent hydrolysis .
  • Characterization : Combine multiple spectroscopic techniques to confirm regiochemistry .
  • Data Reporting : Avoid raw data redundancy; use tables/figures to highlight critical findings .

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